4-Ethylisochroman-1,3-dione
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Overview
Description
4-Ethylisochroman-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylisochroman-1,3-dione can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of tetraynes with imidazole derivatives and oxygen to produce multifunctionalized tricyclic isoindole-1,3-diones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct the complex heterocyclic structures efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylisochroman-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl groups and the isoindoline nucleus.
Common Reagents and Conditions:
Oxidation: Oxidation reactions often involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Ethylisochroman-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethylisochroman-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Shares a similar core structure but lacks the ethyl group at the 4-position.
Phthalimide: Another isoindoline-1,3-dione derivative commonly used in organic synthesis and as a precursor for various pharmaceuticals.
Uniqueness: 4-Ethylisochroman-1,3-dione is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-ethyl-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)11(13)14-10(7)12/h3-7H,2H2,1H3 |
InChI Key |
WBWONBMFLJITIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2C(=O)OC1=O |
Origin of Product |
United States |
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